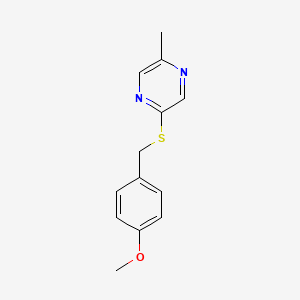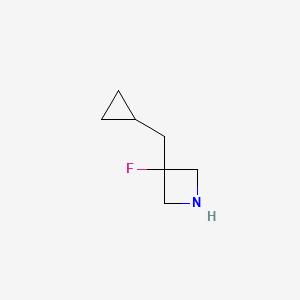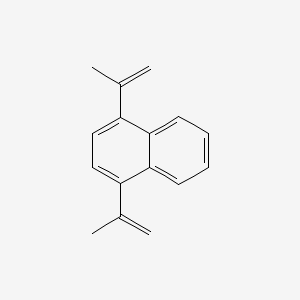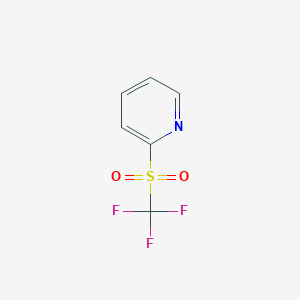
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different nucleophiles
Hydrolysis: Carboxylic acid derivatives
科学的研究の応用
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group and trifluoroacetyl group can influence the compound’s reactivity and binding affinity to biological targets. The azetidine ring can act as a scaffold for the development of bioactive molecules, potentially interacting with enzymes, receptors, or other proteins.
類似化合物との比較
Similar Compounds
- 3-(chloromethyl)azetidine-3-carboxylic acid
- 3-(bromomethyl)azetidine-3-carboxylic acid
- 3-(hydroxymethyl)azetidine-3-carboxylic acid
Uniqueness
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the presence of both the fluoromethyl group and the trifluoroacetyl group. These functional groups impart distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential bioactivity. The combination of these features makes this compound a valuable tool in various scientific research and industrial applications.
特性
分子式 |
C7H9F4NO4 |
|---|---|
分子量 |
247.14 g/mol |
IUPAC名 |
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-1-5(4(8)9)2-7-3-5;3-2(4,5)1(6)7/h7H,1-3H2,(H,8,9);(H,6,7) |
InChIキー |
GEUODJPYEIKKPQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CF)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)

![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)

![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)



